Lipophilicity Difference vs. PCB 37
The computed octanol–water partition coefficient (XLogP3-AA) for 3,4,4′-trichloro-3′-fluoro-1,1′-biphenyl is 4.4 [1]. Its non-fluorinated parent congener, PCB 37 (3,4,4′-trichlorobiphenyl), has an experimentally determined log Kow of 5.9 [2]. The fluorine substitution therefore reduces the log Kow by approximately 1.5 log units. This is consistent with the general observation that replacing a single chlorine (or hydrogen) with fluorine in polychlorinated biphenyls measurably decreases lipophilicity, as corroborated by the class-level findings that F-PCBs and their parent PCBs exhibit 'remarkably similar characteristics in many aspects' yet are not identical [3].
| Evidence Dimension | Octanol–water partition coefficient (log Kow / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 (computed, PubChem release 2021.10.14) |
| Comparator Or Baseline | PCB 37: experimental log Kow = 5.9 (QSARDB; INERIS; SWCAA) |
| Quantified Difference | Δ log Kow ≈ −1.5 log units (computed target versus experimental comparator) |
| Conditions | Target: XLogP3 3.0 computational method; Comparator: experimental measurement (octanol–water shake-flask or RP-HPLC derived) |
Why This Matters
A 1.5 log-unit difference in lipophilicity translates to a ~32-fold difference in octanol–water partitioning, which materially affects extraction recovery, solid-phase sorbent selection, and bioaccumulation factor calculations when this compound is used as a surrogate standard in environmental monitoring protocols.
- [1] PubChem. 3-Fluoro-3,4,4-trichlorobiphenyl. Computed Properties: XLogP3-AA = 4.4. CID 170987592. View Source
- [2] QSARDB. 3,4,4′-Trichlorobiphenyl (PCB 37). MlogP: 5.9 (experimental value). Entry 10967/188. View Source
- [3] Luthe, G., Schut, B. G., & Johansen, J. E. Chemosphere, 2009, 77(9), 1242–1248. View Source
